molecular formula C21H15BrF3N3O B11564845 1-(4-bromophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-(4-bromophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11564845
M. Wt: 462.3 g/mol
InChI Key: OXNGTKOBKVOVKF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, a methyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-(4-bromophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions. Common reagents used in these reactions include bromobenzene, methoxybenzene, and trifluoromethylating agents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to isolate the final product.

Chemical Reactions Analysis

1-(4-Bromophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:

    Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or modulator of specific enzymes or receptors.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-Bromophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)-3-(4-methoxyphenyl)urea: This compound shares some structural similarities but differs in its functional groups and chemical properties.

    4-[(4-Bromophenyl)ethynyl]pyridine: Another related compound with a different core structure and functional groups.

    Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic scaffold but differ in their specific substituents and chemical behavior.

Properties

Molecular Formula

C21H15BrF3N3O

Molecular Weight

462.3 g/mol

IUPAC Name

1-(4-bromophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C21H15BrF3N3O/c1-12-19-17(21(23,24)25)11-18(13-3-9-16(29-2)10-4-13)26-20(19)28(27-12)15-7-5-14(22)6-8-15/h3-11H,1-2H3

InChI Key

OXNGTKOBKVOVKF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F)C4=CC=C(C=C4)Br

Origin of Product

United States

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